Cas no 2181946-63-2 ((2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane)
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane Chemical and Physical Properties
Names and Identifiers
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- 2181946-63-2
- [2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]TRIMETHYLSILANE
- (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
- SY329589
- MFCD30178286
- AKOS024263122
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- Inchi: 1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3
- InChI Key: QUKMBMSEHRMSLM-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C(=CC=C(C(F)(F)F)C=1)F
Computed Properties
- Exact Mass: 236.06443957g/mol
- Monoisotopic Mass: 236.06443957g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611608-250mg |
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane; . |
2181946-63-2 | 250mg |
€252.40 | 2025-04-20 | ||
| abcr | AB611608-1g |
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane; . |
2181946-63-2 | 1g |
€451.70 | 2025-04-20 | ||
| abcr | AB611608-5g |
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane; . |
2181946-63-2 | 5g |
€1479.10 | 2025-04-20 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY329589-1g |
[2-Fluoro-5-(trifluoromethyl)phenyl]trimethylsilane |
2181946-63-2 | ≥95% | 1g |
¥8550.00 | 2025-04-16 |
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane Suppliers
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane: A Versatile silane compound with Promising Applications in fluorinated derivatives and pharmaceutical research
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is a fluorinated silane compound characterized by its unique molecular structure, which combines aromatic fluorine substitution with a silicon-based functional group. This compound, identified by the CAS number 2181946-63-2, has garnered significant attention in recent years due to its potential applications in organic synthesis, materials science, and pharmaceutical development. The integration of fluorine atoms and silicon-based functionalities into its molecular framework not only enhances its chemical stability but also imparts unique physicochemical properties that make it a valuable tool for researchers.
Recent studies have highlighted the role of fluorinated derivatives in improving the bioavailability and metabolic stability of drug molecules. The silane compound (2-Fluoro-5-(trifluorom
(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane exhibits a complex molecular architecture that combines a phenyl ring with multiple fluorine atoms and a trimethylsilane group. The presence of fluorine atoms in the aromatic ring significantly influences its electronic properties, making it a key candidate for applications in fluorinated chemistry. The trimethylsilane functionality, on the other hand, provides a versatile platform for further chemical modifications, such as the introduction of polar groups or the formation of silicon-based linkers. The synthesis of this compound typically involves a multi-step process that begins with the functionalization of a phenyl ring. Recent advancements in organosilicon chemistry have enabled the development of more efficient synthetic routes, including the use of transition metal-catalyzed coupling reactions. For instance, the application of palladium-based catalysts has been shown to enhance the selectivity and yield of the final product, as reported in a 2023 study published in Journal of Organic Chemistry. These synthetic strategies not only improve the scalability of the compound but also reduce the environmental impact associated with traditional methods. The unique properties of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane make it a promising candidate for applications in both pharmaceutical and materials science. In the pharmaceutical industry, its fluorinated structure is particularly relevant for the development of drugs with enhanced metabolic stability. Fluorine atoms can significantly alter the hydrophobicity and lipophilicity of molecules, which are critical factors in determining the pharmacokinetic profile of a drug. For example, a 2023 study in Drug Discovery Today demonstrated that fluorinated silane compounds can improve the solubility of poorly water-soluble drugs, thereby enhancing their therapeutic efficacy. In materials science, this compound has been explored for its potential use in the fabrication of advanced materials with tailored properties. The combination of fluorine and silicon-based functionalities allows for the creation of materials with high thermal stability and low surface energy. These properties are particularly valuable in the development of coatings for electronic devices and biomedical implants. Recent research published in Advanced Materials (2023) highlighted the application of fluorinated silane compounds in the production of superhydrophobic surfaces, which have potential applications in self-cleaning technologies and anti-fouling coatings. While the chemical versatility of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is well-documented, its environmental impact must be carefully evaluated. The presence of fluorine atoms in its structure raises concerns about its persistence in the environment and potential bioaccumulation. A 2022 study in Environmental Science & Technology emphasized the need for lifecycle assessments to ensure that the use of fluorinated compounds aligns with sustainable practices. Researchers are now focusing on developing greener synthetic routes and alternative compounds with reduced environmental risks. From a safety perspective, the handling of this compound requires adherence to standard laboratory protocols to minimize exposure. The use of personal protective equipment (PPE) and proper ventilation is essential during synthesis and application processes. Ongoing research is also exploring the potential for biodegradable alternatives that maintain the beneficial properties of fluorinated silane compounds without compromising environmental safety. The field of fluorinated silane compounds is rapidly evolving, with new applications and synthetic methods being explored. One promising area of research is the development of fluorinated derivatives for targeted drug delivery systems. By modifying the molecular structure of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane, scientists aim to create molecules that can selectively bind to specific biological targets, thereby improving therapeutic outcomes. Additionally, the integration of machine learning and computational chemistry is expected to accelerate the discovery of new fluorinated compounds. These technologies can predict the properties of potential derivatives and optimize synthetic pathways, reducing the time and cost associated with traditional trial-and-error methods. As research in this area progresses, the role of silane compounds like (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is likely to expand further, opening up new possibilities in both academic and industrial settings.Chemical Structure and Synthesis Pathways
Applications in Pharmaceutical and Materials Science
Environmental and Safety Considerations
Future Directions and Research Opportunities
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